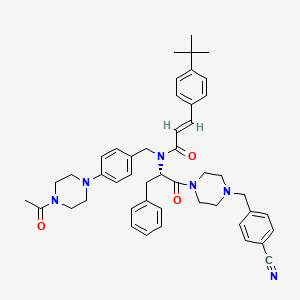
ACT-451840
Descripción general
Descripción
ACT-451840 is a complex organic compound that features multiple functional groups, including piperazine, benzyl, and acrylamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACT-451840 typically involves multi-step organic synthesis. Key steps may include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate amine precursors.
Introduction of the benzyl group: This step may involve benzylation reactions using benzyl halides.
Acrylamide formation: This can be done through amide coupling reactions using acrylamide derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine and benzyl groups.
Reduction: Reduction reactions may target the acrylamide moiety.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of analogs: Researchers may use this compound as a starting material to synthesize analogs with potential therapeutic properties.
Biology
Biological assays: The compound may be tested in various biological assays to evaluate its activity against specific targets.
Medicine
Drug development: Compounds with similar structures are often investigated for their potential as drugs, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ACT-451840 would depend on its specific molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Acetylpiperazin-1-yl)benzyl) derivatives: These compounds share the piperazine and benzyl moieties.
Acrylamide derivatives: Compounds with acrylamide groups are often investigated for their biological activity.
Uniqueness
The unique combination of functional groups in ACT-451840 may confer specific properties, such as enhanced binding affinity to certain targets or improved pharmacokinetic profiles.
Propiedades
Número CAS |
1839508-99-4 |
|---|---|
Fórmula molecular |
C47H54N6O3 |
Peso molecular |
751.0 g/mol |
Nombre IUPAC |
(E)-N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[(2S)-1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C47H54N6O3/c1-36(54)50-28-30-51(31-29-50)43-21-16-41(17-22-43)35-53(45(55)23-18-37-14-19-42(20-15-37)47(2,3)4)44(32-38-8-6-5-7-9-38)46(56)52-26-24-49(25-27-52)34-40-12-10-39(33-48)11-13-40/h5-23,44H,24-32,34-35H2,1-4H3/b23-18+/t44-/m0/s1 |
Clave InChI |
BQZUYCCCNXOADJ-TVNMEPFQSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |
SMILES isomérico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN([C@@H](CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)/C=C/C6=CC=C(C=C6)C(C)(C)C |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN(C(CC3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)C#N)C(=O)C=CC6=CC=C(C=C6)C(C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ACT-451840; ACT451840; ACT 451840 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



